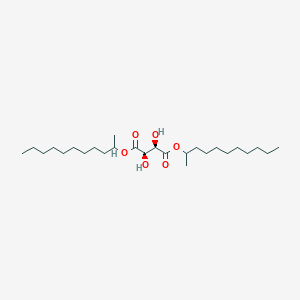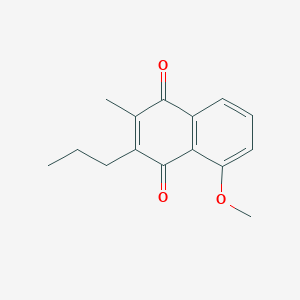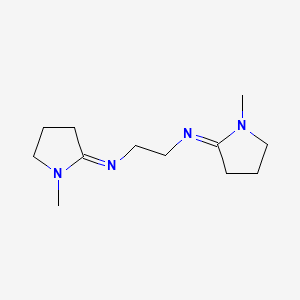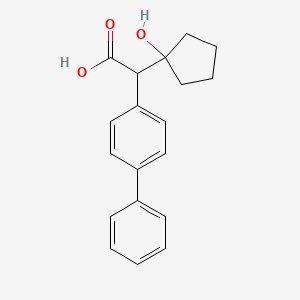
2-(6'-Methylheptanoyl)-3-hydroxymethyl-4-butanolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is a butan-4-olide compound that features a 6-methylheptanoyl substituent at position 3 and a hydroxymethyl substituent at position 4. This compound is known for its role as a signaling molecule in various biological processes, particularly in the regulation of secondary metabolite production in certain bacterial species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide can be achieved through several synthetic routes. One common method involves the reduction of diethyl formylsuccinate with sodium borohydride (NaBH4), followed by the protection of the hydroxyl group with a trimethylsilyl ether . Another approach includes the diastereoselective benzyloxymethylation of 3-(3-phenylpropanoyl)-4-isopropyloxazolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as reduction, protection, and selective functional group transformations.
化学反応の分析
Types of Reactions
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the heptanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halides.
科学的研究の応用
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various bioactive compounds.
作用機序
The mechanism of action of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide involves its role as a signaling molecule in bacterial quorum sensing. It triggers the formation of aerial mycelium and the biosynthesis of secondary metabolites such as streptomycin in Streptomyces griseus . The signaling is mediated by the RfpC/RpfG-Clp pathway, which regulates the transcription of biosynthetic genes .
類似化合物との比較
Similar Compounds
γ-Butyrolactone: A functional parent of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide.
6-Methylheptanoyl-CoA: A related compound involved in fatty acid metabolism.
Uniqueness
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is unique due to its specific role in bacterial quorum sensing and its ability to regulate the production of secondary metabolites. Its structural features, such as the 6-methylheptanoyl and hydroxymethyl substituents, contribute to its distinct biological activity.
特性
CAS番号 |
84666-71-7 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
4-(hydroxymethyl)-3-(1-hydroxy-6-methylheptyl)-3H-furan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h8-9,11-12,14-15H,3-7H2,1-2H3 |
InChIキー |
KWWDFKBLIRKORQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCC(C1C(=COC1=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


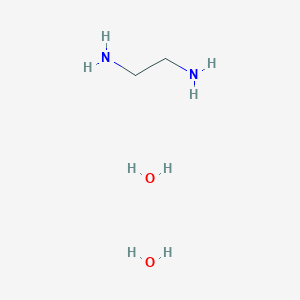
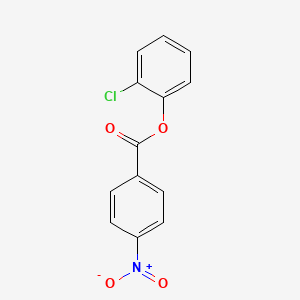
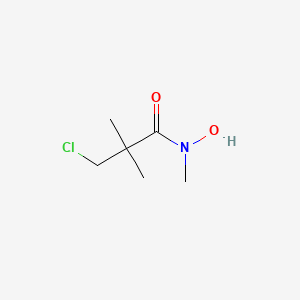
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
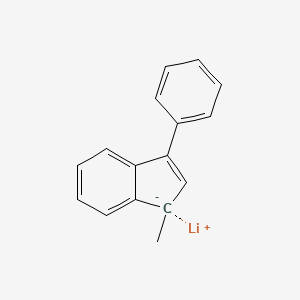
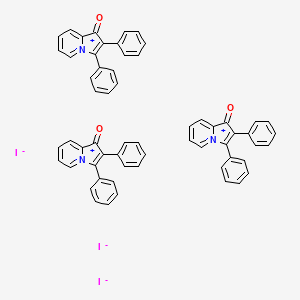
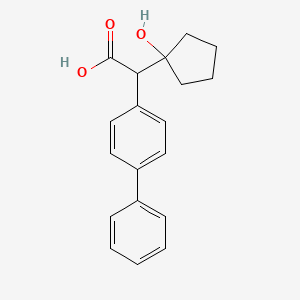
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

